Wild-Type BCR-ABL Inhibition Potency
In direct head-to-head cellular proliferation assays using BCR-ABL-transformed Ba/F3 cells, imatinib exhibits an IC50 of 260 nM against wild-type BCR-ABL. This value serves as the foundational baseline for the entire TKI class. Nilotinib demonstrates 20-fold greater potency with an IC50 of 13 nM, while dasatinib is 325-fold more potent at 0.8 nM in the same assay system [1]. This quantifies imatinib's position as the essential, albeit less potent, reference compound for all comparative BCR-ABL pharmacology studies.
| Evidence Dimension | Inhibition of cell proliferation (IC50) against wild-type BCR-ABL |
|---|---|
| Target Compound Data | 260 nM |
| Comparator Or Baseline | Nilotinib: 13 nM; Dasatinib: 0.8 nM |
| Quantified Difference | Nilotinib is 20-fold more potent; Dasatinib is 325-fold more potent |
| Conditions | Ba/F3 cells engineered to express BCR-ABL1 constructs; cell proliferation assay |
Why This Matters
This data defines the exact potency baseline for the class, making imatinib the required control compound in any study assessing novel BCR-ABL inhibitors.
- [1] O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. (Table 2) View Source
